ETHYL 4-(4-METHYLPHENYL)-2-(4-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 4-(4-METHYLPHENYL)-2-(4-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene carboxylate family. Compounds in this family are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound is characterized by its complex structure, which includes a thiophene ring, a carboxylate group, and various substituted aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-(4-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 4-methylphenyl and 4-propoxybenzamido groups can be done through electrophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced via esterification reactions using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-(4-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as conductive polymers.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-(4-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-(4-METHYLPHENYL)-2-(4-METHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4-(4-METHYLPHENYL)-2-(4-ETHOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 4-(4-METHYLPHENYL)-2-(4-PROPOXYBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the propoxy group, which may impart distinct physicochemical properties and biological activities compared to its methoxy and ethoxy analogs. This uniqueness can be leveraged in designing compounds with specific desired properties.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[(4-propoxybenzoyl)amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4S/c1-4-14-29-19-12-10-18(11-13-19)22(26)25-23-21(24(27)28-5-2)20(15-30-23)17-8-6-16(3)7-9-17/h6-13,15H,4-5,14H2,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTPSNCDWPSNCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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